8,15-Dihydroperoxyeicosatetraenoic acid
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Overview
Description
8,15-Dihydroperoxyeicosatetraenoic acid is a complex organic compound characterized by its multiple conjugated double bonds and hydroperoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,15-Dihydroperoxyeicosatetraenoic acid typically involves the use of polyunsaturated fatty acids as starting materials. The process includes several steps:
Oxidation: The polyunsaturated fatty acid undergoes oxidation to introduce hydroperoxy groups at specific positions.
Isomerization: The double bonds are isomerized to achieve the desired conjugated system.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to enhance the reaction rate and selectivity. The use of continuous flow reactors can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8,15-Dihydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides.
Reduction: Reduction reactions can convert hydroperoxy groups to hydroxyl groups.
Substitution: The hydroperoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Oxidation Products: Higher-order peroxides.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8,15-Dihydroperoxyeicosatetraenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in lipid peroxidation and cell signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,15-Dihydroperoxyeicosatetraenoic acid involves its interaction with cellular components:
Molecular Targets: Lipid membranes, enzymes involved in oxidative stress.
Pathways: Modulation of oxidative stress pathways, influencing cell signaling and apoptosis.
Comparison with Similar Compounds
Similar Compounds
8,15-Dihydroperoxyeicosatetraenoic acid: shares similarities with other hydroperoxy fatty acids such as:
Uniqueness
- Hydroperoxy Groups : The presence of two hydroperoxy groups at specific positions makes it unique.
- Conjugated System : The extended conjugated system contributes to its distinct chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62054-47-1 |
---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5E,9E,11E,13E)-8,15-dihydroperoxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-8-13-18(25-23)14-9-4-5-10-15-19(26-24)16-11-6-7-12-17-20(21)22/h4-6,9-11,14-15,18-19,23-24H,2-3,7-8,12-13,16-17H2,1H3,(H,21,22)/b5-4+,11-6+,14-9+,15-10+ |
InChI Key |
CXDIKCDVBUPCCG-ZWVZQMQISA-N |
SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)OO)OO |
Isomeric SMILES |
CCCCCC(/C=C/C=C/C=C/C(C/C=C/CCCC(=O)O)OO)OO |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)OO)OO |
Synonyms |
8,15-diHPETE 8,15-dihydroperoxyeicosatetraenoic acid |
Origin of Product |
United States |
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